molecular formula C10H5F3N4 B11747458 1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B11747458
M. Wt: 238.17 g/mol
InChI Key: QKUYWCMAOYTPIS-UHFFFAOYSA-N
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Description

1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a pyridine ring, a trifluoromethyl group, and a pyrazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

Uniqueness

1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in specific interactions and reactions that are not possible with other functional groups. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various applications.

Properties

Molecular Formula

C10H5F3N4

Molecular Weight

238.17 g/mol

IUPAC Name

2-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)9-4-8(5-14)17(16-9)7-2-1-3-15-6-7/h1-4,6H

InChI Key

QKUYWCMAOYTPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)C#N

Origin of Product

United States

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